REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[CH2:13]([SH:16])[CH2:14][SH:15].B(F)(F)F.CCOCC>CC(O)=O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]12[S:16][CH2:13][CH2:14][S:15]1 |f:2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
C(CS)S
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 25 minutes, in which time the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 minutes at room temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of water
|
Type
|
WASH
|
Details
|
the solid washed several times with large amounts of water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C3(C(NC2=CC1)=O)SCCS3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |